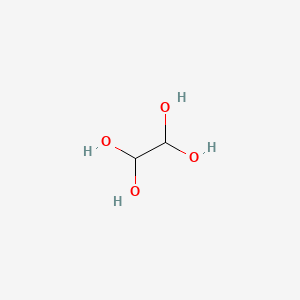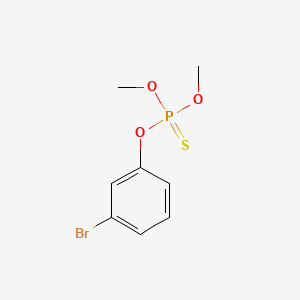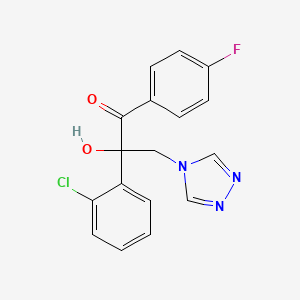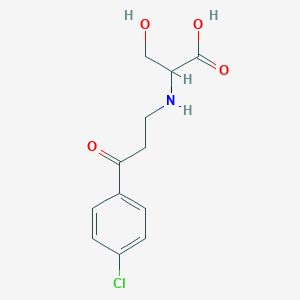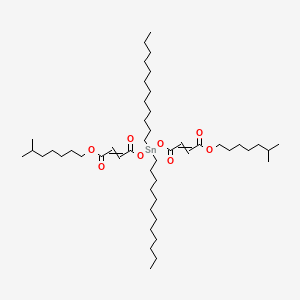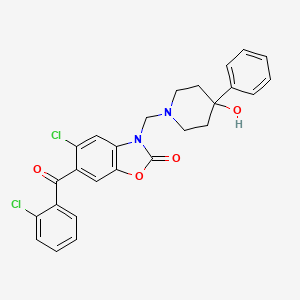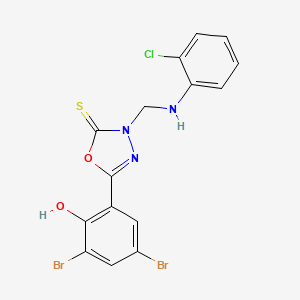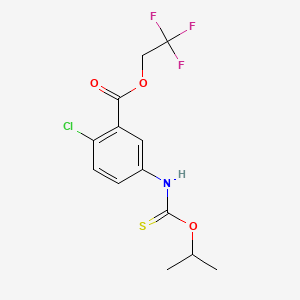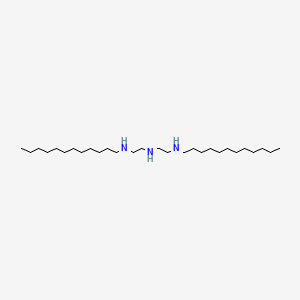
N-Dodecyl-N'-(2-(dodecylamino)ethyl)ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is an organic compound with the molecular formula C28H61N3. It is a type of ethylenediamine derivative, characterized by the presence of long dodecyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine can be synthesized through a multi-step reaction process. One common method involves the reaction of ethylenediamine with dodecylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves large-scale reactors where the reactants are mixed and heated. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the amine groups, leading to different products.
Substitution: The dodecyl chains can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine oxides, while substitution reactions can produce a variety of substituted ethylenediamine derivatives.
Aplicaciones Científicas De Investigación
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine involves its interaction with molecular targets such as cell membranes and proteins. The long dodecyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular functions. This property is particularly useful in applications such as antimicrobial treatments and drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyldodecylamine: Another surfactant with similar properties but different molecular structure.
N-Dodecyl-N,N-dimethylamine: Shares the dodecyl chain but differs in the amine groups.
Uniqueness
N-Dodecyl-N’-(2-(dodecylamino)ethyl)ethylenediamine is unique due to its dual dodecyl chains and ethylenediamine backbone, which confer distinct surfactant properties and make it suitable for a wide range of applications. Its ability to interact with both hydrophobic and hydrophilic environments sets it apart from other similar compounds.
Propiedades
Número CAS |
41955-35-5 |
|---|---|
Fórmula molecular |
C28H61N3 |
Peso molecular |
439.8 g/mol |
Nombre IUPAC |
N-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-31-28-26-30-24-22-20-18-16-14-12-10-8-6-4-2/h29-31H,3-28H2,1-2H3 |
Clave InChI |
WBAZLMILKDTIQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCCNCCNCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


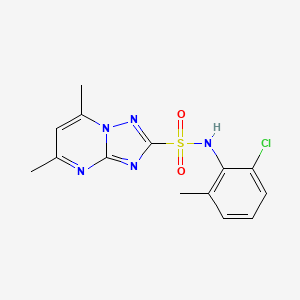

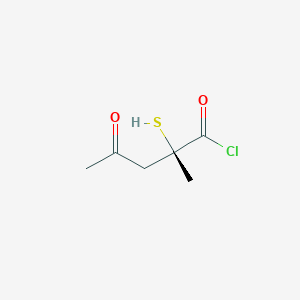
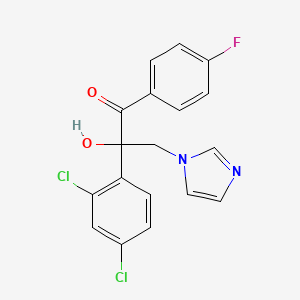
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
